![molecular formula C22H23N5O B15165193 2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine CAS No. 185509-50-6](/img/structure/B15165193.png)
2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenoxy group that is further substituted with pyrazolylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,4,6-trimethylphenol derivative, which is then reacted with pyrazole derivatives under specific conditions to introduce the pyrazolylmethyl groups. The final step involves the coupling of this intermediate with a pyridine derivative to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.
Scientific Research Applications
2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
185509-50-6 |
|---|---|
Molecular Formula |
C22H23N5O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[2,4,6-trimethyl-3,5-bis(pyrazol-1-ylmethyl)phenoxy]pyridine |
InChI |
InChI=1S/C22H23N5O/c1-16-19(14-26-12-6-10-24-26)17(2)22(28-21-8-4-5-9-23-21)18(3)20(16)15-27-13-7-11-25-27/h4-13H,14-15H2,1-3H3 |
InChI Key |
SEIFBTYTVRBCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN2C=CC=N2)C)OC3=CC=CC=N3)C)CN4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


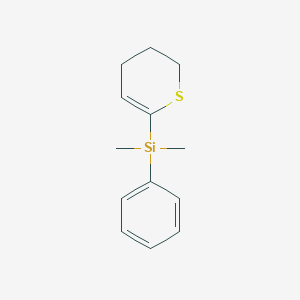
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-](/img/structure/B15165130.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)

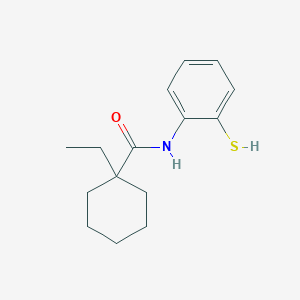
![(4aR,7aR)-6-(2-Fluoro-4-nitrophenyl)octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15165159.png)
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]acetamide](/img/structure/B15165168.png)
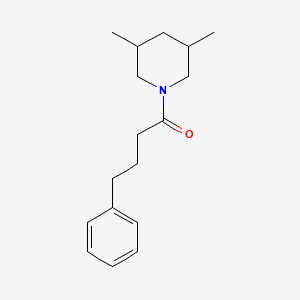
![7-Amino-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B15165179.png)
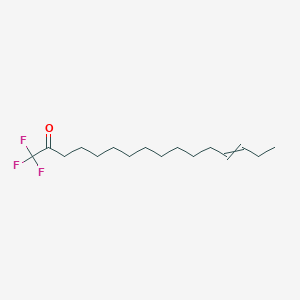
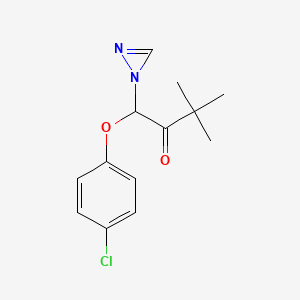
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
